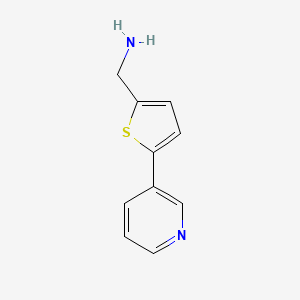
8-Azidoquinolina
Descripción general
Descripción
8-Azidoquinoline is an organic compound with the molecular formula C9H6N4 It is a derivative of quinoline, where an azido group (-N3) is attached to the eighth position of the quinoline ring
Aplicaciones Científicas De Investigación
8-Azidoquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various quinoline derivatives and triazoles.
Biology: Employed in the study of biological systems due to its ability to form stable triazole linkages through click chemistry.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts
Mecanismo De Acción
Target of Action
8-Azidoquinoline, a derivative of quinoline, primarily targets the liver stages of Plasmodium infections . It is structurally analogous to 8-hydroxyquinoline . The derivatives of 8-Aminoquinoline, such as primaquine, tafenoquine, and pamaquine, have been tested for anti-malaria activity .
Mode of Action
It has been proposed that the blood-stage activity of 8-aminoquinolines, a related compound, may be derived from an oxidative stress mechanism . This is because it is known that primaquine stimulates the hexose monophosphate shunt, increases hydrogen peroxide, and MetHb production .
Biochemical Pathways
8-Azidoquinoline affects the biochemical pathways involved in the life cycle of Plasmodium parasites. It is effective against the exo-erythrocytic liver stages of the malaria parasite . This is central to preventing relapsing malaria as well as causal prophylaxis for malaria infections .
Pharmacokinetics
For the related compound primaquine, it has been found that it has a much shorter elimination half-life compared to tafenoquine (14 days versus 6 hours) . A major drawback to the 8-Aminoquinolines is their toxicity in glucose-6-phosphate dehydrogenase (G6PD)-deficient individuals .
Result of Action
The result of the action of 8-Azidoquinoline is the prevention of malarial recurrences . It is used as part of the treatment of Plasmodium vivax and Plasmodium ovale malaria .
Action Environment
The action of 8-Azidoquinoline can be influenced by various environmental factors. For instance, the efficacy of the drug can be affected by the presence of other medications, the patient’s health status, and genetic factors such as G6PD deficiency .
Análisis Bioquímico
Cellular Effects
In particular, 8-Azidoquinoline has been observed to impact cell signaling pathways by inhibiting or activating specific enzymes involved in these pathways. This can result in altered gene expression and changes in cellular metabolism, affecting processes such as cell growth, differentiation, and apoptosis. The compound’s effects on cellular processes make it a valuable tool for studying the mechanisms underlying various diseases and developing targeted therapies .
Molecular Mechanism
8-Azidoquinoline can inhibit or activate enzymes by binding to their active sites or modifying their structure. This can result in changes in enzyme activity, leading to downstream effects on cellular processes and gene expression. The compound’s ability to modify biomolecules at the molecular level makes it a powerful tool for studying biochemical pathways and developing new therapeutic strategies .
Temporal Effects in Laboratory Settings
Long-term studies have shown that 8-Azidoquinoline can have lasting effects on cellular function, including changes in gene expression and cellular metabolismThe temporal effects of 8-Azidoquinoline in laboratory settings highlight the need for careful experimental design and monitoring to ensure accurate and reproducible results .
Dosage Effects in Animal Models
Studies in animal models have shown that 8-Azidoquinoline can have threshold effects, where a certain dosage is required to observe significant changes in cellular function. Beyond this threshold, higher doses can lead to toxicity and adverse effects, such as organ damage and impaired physiological function. Understanding the dosage effects of 8-Azidoquinoline is crucial for its safe and effective use in research and therapeutic applications .
Metabolic Pathways
The interactions between 8-Azidoquinoline and metabolic enzymes can influence metabolic flux and metabolite levels, affecting overall cellular metabolism and function .
Transport and Distribution
8-Azidoquinoline’s distribution within cells can affect its localization and accumulation, influencing its activity and interactions with biomolecules. Understanding the transport and distribution of 8-Azidoquinoline is important for optimizing its use in biochemical assays and therapeutic applications .
Subcellular Localization
The subcellular localization of 8-Azidoquinoline can influence its activity and function, affecting processes such as gene expression, enzyme activity, and cellular metabolism. Understanding the factors that determine the compound’s localization is important for elucidating its mechanisms of action and optimizing its use in research and therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Azidoquinoline typically involves the azidation of 8-aminoquinoline. One common method is the reaction of 8-aminoquinoline with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the corresponding diazonium salt. This intermediate is then treated with sodium azide (NaN3) to yield 8-Azidoquinoline .
Industrial Production Methods: While specific industrial production methods for 8-Azidoquinoline are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reagent concentrations to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 8-Azidoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide (NaN3), various nucleophiles.
Reduction Reactions: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Cycloaddition Reactions: Alkynes, copper(I) catalysts.
Major Products Formed:
Substitution Reactions: Various substituted quinoline derivatives.
Reduction Reactions: 8-Aminoquinoline.
Cycloaddition Reactions: Triazole derivatives.
Comparación Con Compuestos Similares
8-Aminoquinoline: A precursor to 8-Azidoquinoline, used in the synthesis of various derivatives.
8-Hydroxyquinoline: Known for its antimicrobial properties and used in various applications, including as a chelating agent.
Quinoline: The parent compound, widely studied for its diverse chemical properties and applications.
Uniqueness of 8-Azidoquinoline: 8-Azidoquinoline is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it a valuable compound in click chemistry and the synthesis of complex molecules .
Propiedades
IUPAC Name |
8-azidoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-13-12-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOFCEHKLBDSDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N=[N+]=[N-])N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462224 | |
| Record name | 8-azidoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50400-06-1 | |
| Record name | 8-azidoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


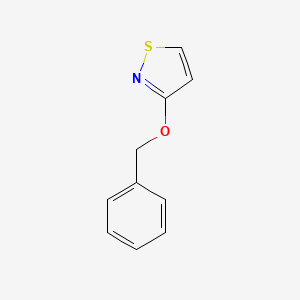
![Tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1280313.png)
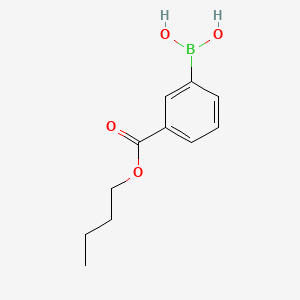
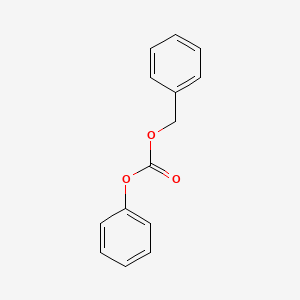
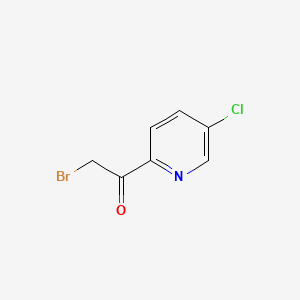
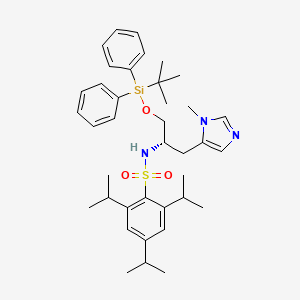
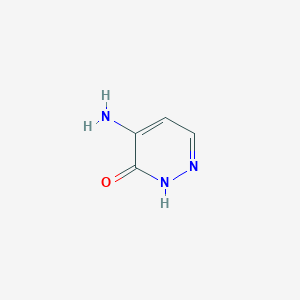

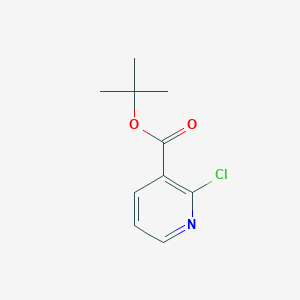

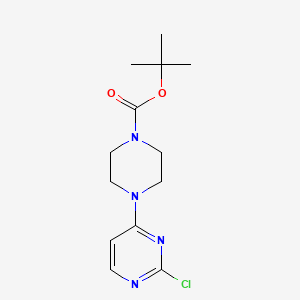
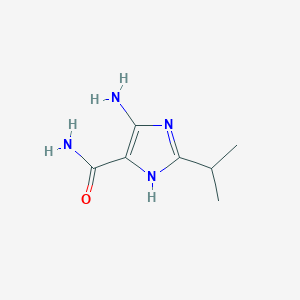
![3-amino-6,7-dihydro-1H,5H-Pyrazolo[1,2-a]pyrazol-1-one](/img/structure/B1280346.png)
